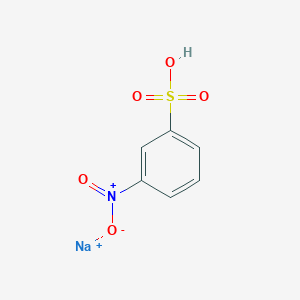

Sodium;3-nitrobenzenesulfonic acid

Description

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

127-68-4 |

|---|---|

Molecular Formula |

C6H5NNaO5S+ |

Molecular Weight |

226.16 g/mol |

IUPAC Name |

sodium 3-nitrobenzenesulfonic acid |

InChI |

InChI=1S/C6H5NO5S.Na/c8-7(9)5-2-1-3-6(4-5)13(10,11)12;/h1-4H,(H,10,11,12);/q;+1 |

InChI Key |

LJRGBERXYNQPJI-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC(=C1)S(=O)(=O)O)[N+](=O)[O-].[Na+] |

Appearance |

Solid powder |

Other CAS No. |

127-68-4 |

physical_description |

DryPowder; OtherSolid, Liquid |

Pictograms |

Irritant |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Sodium 3-nitrobenzenesulfonate |

Origin of Product |

United States |

Synthetic Methodologies and Process Optimization for Sodium 3 Nitrobenzenesulfonate

Established Synthesis Routes

The traditional manufacturing processes for Sodium 3-nitrobenzenesulfonate are primarily centered on the electrophilic aromatic substitution of nitrobenzene (B124822). These methods, while well-established, are characterized by specific reaction conditions and challenges, particularly concerning byproduct formation.

Sulfonation and Neutralization of Nitrobenzene

The most common industrial method for preparing Sodium 3-nitrobenzenesulfonate involves the direct sulfonation of nitrobenzene, followed by a neutralization step. In this process, nitrobenzene is treated with a strong sulfonating agent, typically oleum (B3057394) (fuming sulfuric acid) or sulfur trioxide. prepchem.com

The reaction is highly exothermic and requires careful temperature control. Typically, nitrobenzene is added to oleum (containing 25% free sulfur trioxide) at around 70°C, with the temperature of the mixture rapidly increasing to 100-110°C. prepchem.com The reaction is then held at a temperature of 110-115°C to ensure the sulfonation goes to completion. prepchem.com The primary product of this reaction is 3-nitrobenzenesulfonic acid, a result of the nitro group's meta-directing effect on the benzene (B151609) ring.

A significant challenge in this process is the formation of the byproduct bis(3-nitrophenyl) sulfone (also referred to as 3,3'-dinitrodiphenyl sulfone). prepchem.comgoogle.com After the sulfonation is complete, the reaction mixture is typically cooled and poured into ice water. prepchem.com The resulting 3-nitrobenzenesulfonic acid is then converted to its sodium salt. This can be achieved by adding sodium chloride to "salt out" the product, which precipitates as a paste. prepchem.com Alternatively, the acidic solution is neutralized with an alkali such as sodium carbonate or lime milk followed by treatment with pure alkali to yield the final product. echemi.comzhishangchemical.com The crude Sodium 3-nitrobenzenesulfonate can be purified by recrystallization from water. prepchem.com

| Parameter | Value/Range | Reference |

|---|---|---|

| Sulfonating Agent | Oleum (25% free SO₃) | prepchem.com |

| Reactant Ratio (Nitrobenzene:Oleum) | 123 g : 375 g | prepchem.com |

| Initial Temperature | 70°C | prepchem.com |

| Reaction Temperature | 100–115°C | prepchem.com |

| Neutralization Agent | Sodium Chloride / Sodium Carbonate | prepchem.comechemi.com |

Chlorosulfonation Approaches for Sodium 3-Nitrobenzenesulfonate and its Derivatives

An alternative established route involves the use of chlorosulfonic acid as the sulfonating agent. This method can be used to prepare Sodium 3-nitrobenzenesulfonate and its derivatives. google.com The process involves reacting nitrobenzene with chlorosulfonic acid at elevated temperatures, typically between 90°C and 150°C. google.com A patent describes an optimal temperature range of 110-130°C for 2-5 hours. google.com

A key feature of this reaction is the generation of hydrogen chloride gas, which is vented from the reaction system. google.com The molar ratio of the nitrobenzene raw material to chlorosulfonic acid is typically controlled, for instance, in a range of 1:0.4 to 1:0.6. google.com After the sulfonation reaction, the resulting sulfonyl chloride or sulfonic acid is subjected to post-treatment with a sodium alkali, such as sodium carbonate, to produce the final Sodium 3-nitrobenzenesulfonate product. google.comchemicalbook.com This method has been shown to achieve high yields, with one example reporting a yield of 98.4% based on the consumption of nitrobenzene. chemicalbook.com

Catalytic Synthesis Innovations

Sodium Tungstate (B81510) Catalysis for Enhanced Purity

A significant innovation in the synthesis of Sodium 3-nitrobenzenesulfonate is the use of a sodium tungstate catalyst with sulfur trioxide as the sulfonating agent. google.com This catalytic method is designed to significantly reduce the formation of the main byproduct, 3,3'-dinitrodiphenyl sulfone. google.com

In this process, a small amount of sodium tungstate catalyst (e.g., 0.001%-10% of the nitrobenzene weight) is added to nitrobenzene. google.com Sulfur trioxide is then added dropwise at 80-100°C, followed by a heating period at 100-120°C for 2-4 hours to complete the reaction. google.com The use of the catalyst allows for a more controlled reaction, leading to a product with a purity of 98% or higher. google.com A comparative example showed that without the catalyst, the yield was 83.3% with a purity of 95.0%, whereas the sodium tungstate-catalyzed process achieved a 98.6% yield and 99.1% purity. google.com

| Parameter | Uncatalyzed Process | Sodium Tungstate Catalyzed Process | Reference |

|---|---|---|---|

| Catalyst | None | Sodium Tungstate | google.com |

| Sulfonating Agent | Sulfur Trioxide | Sulfur Trioxide | google.com |

| Product Purity | 95.0% | 99.1% | google.com |

| Yield | 83.3% | 98.6% | google.com |

| Byproduct (Sulfone) | 25 kg | 0.15 kg | google.com |

Strategies for Byproduct Reduction in Synthesis

The primary byproduct in the sulfonation of nitrobenzene is 3,3'-dinitrodiphenyl sulfone, the formation of which reduces the yield and complicates the purification of the desired product. prepchem.comgoogle.com Several strategies have been developed to minimize its generation.

The catalytic method using sodium tungstate is a prime example of a successful byproduct reduction strategy. google.com Another approach involves process intensification using microreactors. A study on the sulfonation of nitrobenzene with sulfur trioxide under solvent-free conditions in a microreactor demonstrated a high conversion of nitrobenzene (94%) and a good yield of 3-nitrobenzenesulfonic acid (88%) with a residence time of less than 2 seconds. dicp.ac.cnresearchgate.net The enhanced heat and mass transfer in microreactors allow for better control over the reaction, thereby suppressing the formation of side products. dicp.ac.cn These reactors improve process safety and significantly reduce reaction times compared to traditional batch methods. dicp.ac.cnresearchgate.net

Green Chemistry and Sustainable Production Approaches

Modern chemical manufacturing places a strong emphasis on sustainability. In the context of Sodium 3-nitrobenzenesulfonate production, green chemistry principles are being applied to reduce environmental impact and improve safety.

The sodium tungstate-catalyzed process represents a step towards cleaner production. By minimizing the formation of the sulfone byproduct, it reduces solid waste. google.com Furthermore, because the reaction does not leave residual sulfur trioxide that would be converted to sulfuric acid upon dilution with water, it avoids the generation of large quantities of acidic waste that require neutralization (often with lime, producing calcium sulfate (B86663) waste residue). google.com The process also incorporates the recycling of excess nitrobenzene, further preventing waste. google.com

The use of microreactors for sulfonation is another key green innovation. dicp.ac.cnresearchgate.net Performing the reaction under solvent-free conditions, as demonstrated in microreactor studies, eliminates the need for organic solvents, which are often volatile and hazardous. dicp.ac.cn The efficiency and safety benefits of microreactor technology align well with the principles of green chemistry by reducing reaction time, energy consumption, and potential for hazardous incidents. dicp.ac.cnresearchgate.net

Minimization of Waste Residues

A primary challenge in the synthesis of sodium 3-nitrobenzenesulfonate is the generation of waste, particularly from traditional sulfonation and neutralization steps. Conventional methods often result in significant quantities of solid and liquid waste, posing environmental and disposal challenges.

Traditional synthesis routes, such as the sulfonation of benzene followed by nitration, are known to produce a considerable amount of waste. google.com The nitration of benzenesulfonic acid has poor selectivity, leading to the formation of ortho- and para-isomers as byproducts. google.com Furthermore, the use of excess sulfuric acid or oleum necessitates a neutralization step, typically with lime (calcium hydroxide), which generates large volumes of calcium sulfate as a solid waste. google.comgoogle.com Another process involving sodium hydroxide (B78521) for neutralization of excess sulfuric acid results in the production of sodium sulfate (Glauber's salt) as a solid waste byproduct. google.com

Modern synthetic strategies have been developed to mitigate these issues by targeting the source of waste generation. These methods focus on alternative reagents and catalytic processes to improve reaction efficiency and eliminate the need for problematic neutralization steps.

One innovative approach involves the use of chlorosulfonic acid as the sulfonating agent for nitrobenzene. By carefully controlling the molar ratio of nitrobenzene to chlorosulfonic acid (e.g., 1:0.4-0.6), the reaction can proceed without an excess of the sulfonating agent, thereby avoiding the need to treat unreacted chlorosulfonic acid. google.com This method effectively inhibits side reactions and is designed to prevent the generation of the "three wastes" (waste gas, wastewater, and solid residue). google.com

Another significant advancement is the development of catalytic sulfonation . A patented method utilizes sodium tungstate as a catalyst with sulfur trioxide as the sulfonating agent. google.com This process is reported to significantly reduce the formation of the primary byproduct, 3,3'-dinitrodiphenyl sulfone. google.com A key advantage is that the reaction system does not generate sulfuric acid, which in turn means no waste residue is produced during the alkali neutralization step. google.com This catalytic route represents a cleaner production method compared to traditional Sulphurex or oleum-based processes. google.com

The following table summarizes different synthetic approaches and their implications for waste generation.

| Synthetic Method | Reagents | Key Byproducts/Waste | Waste Minimization Strategy | Reference |

| Traditional Oleum Sulfonation | Nitrobenzene, Oleum/Sulfuric Acid, Lime/Sodium Hydroxide | 3,3'-dinitrodiphenyl sulfone, Calcium Sulfate, Sodium Sulfate | None (significant waste generation) | google.comgoogle.comprepchem.com |

| Chlorosulfonic Acid Sulfonation | Nitrobenzene, Chlorosulfonic Acid | Hydrogen Chloride (recyclable) | Controlled molar ratio of reagents to avoid excess; recycling of HCl byproduct. | google.com |

| Catalytic Sulfonation | Nitrobenzene, Sulfur Trioxide, Sodium Tungstate (catalyst) | Reduced levels of 3,3'-dinitrodiphenyl sulfone | Catalyst minimizes byproduct formation; no sulfuric acid generated, avoiding solid waste from neutralization. | google.com |

Recycling of Raw Materials in Industrial Synthesis

The recycling of unreacted starting materials is a critical component of process optimization, enhancing both the economic and environmental performance of sodium 3-nitrobenzenesulfonate production.

In many synthetic protocols, an excess of nitrobenzene is used to ensure the complete conversion of the sulfonating agent. Efficient recovery and recycling of this excess nitrobenzene are therefore essential.

In the catalytic sulfonation process using a sodium tungstate catalyst, after the main reaction, the diluted sulfonation liquid is neutralized and then subjected to extraction. google.com This extraction step allows for the recovery of residual nitrobenzene, which is then desolventized and can be reused in subsequent batches, contributing to a cleaner production cycle. google.com

Similarly, the method employing chlorosulfonic acid as the sulfonating agent has an integrated recycling loop for unreacted nitrobenzene. google.com After the sulfonation reaction is complete, the mixture is cooled and treated with a sodium base and water. This causes the solution to separate into an aqueous layer containing the product and an oil layer. google.com The oil layer, rich in unreacted nitrobenzene, is washed and dried, allowing the raw material to be recovered and recycled. google.com

Beyond the primary reactant, other materials can also be recycled. The chlorosulfonic acid method generates hydrogen chloride gas as a byproduct, which can be captured and recycled, further minimizing waste and improving atom economy. google.com Some processes that utilize specialized catalysts, such as a vanadium-based catalyst with oleum, also feature the ability to recycle the catalyst for future use. google.com

The table below outlines the recycling strategies for key raw materials in different synthetic processes.

| Recycled Material | Synthetic Process | Recycling Method | Reference |

| Nitrobenzene | Catalytic Sulfonation (Sodium Tungstate catalyst) | Extraction and desolventization of the reaction mixture after neutralization. | google.com |

| Nitrobenzene | Chlorosulfonic Acid Sulfonation | Separation of the oil layer post-reaction, followed by washing and drying. | google.com |

| Hydrogen Chloride | Chlorosulfonic Acid Sulfonation | Capture of gaseous byproduct from the reaction system. | google.com |

| Vanadium Catalyst | Oleum Sulfonation | Catalyst is recovered and reused. | google.com |

Chemical Reactivity and Mechanistic Investigations of Sodium 3 Nitrobenzenesulfonate

Redox Chemistry and Oxidizing Properties

The nitro group on the benzene (B151609) ring imparts oxidizing properties to the molecule, allowing it to accept electrons under certain conditions. atamanchemicals.comatamanchemicals.com This characteristic is central to its primary industrial applications.

Sodium 3-nitrobenzenesulfonate is recognized as a mild oxidizing agent, particularly in neutral and alkaline environments. atamanchemicals.comzhishangchemical.comkemiworks.com This property is harnessed in several industrial settings. For instance, it is used as an oxidizing agent in industrial cleaners and in demetalizing solutions to help remove unwanted metal ions from surfaces. atamanchemicals.comatamanchemicals.com In electroplating, it can be used to remove unqualified coatings from plated parts without corroding the underlying substrate. kemiworks.com It also serves as an oxidant during the synthesis of certain dyes. zhishangchemical.comnanotrun.com The compound's oxidizing potential is also relevant in organic synthesis, where it can facilitate specific transformations. riverlandtrading.com An unexpected behavior was noted when it was used for the dehydrogenation of 4,4a-dihydro-5H benzopyrano[4,3-c]pyridazin-3(2H)-ones, leading to the synthesis of a new class of 5-hydroxy benzopyrano[4,3-c]pyridazin-3(2H)-ones instead of the expected aromatic derivatives. researchgate.net

A principal application of sodium 3-nitrobenzenesulfonate's oxidizing nature is in the textile industry, where it is commonly known by trade names such as Ludigol or Resist Salt. cymitquimica.comatamanchemicals.com It functions as an anti-reducing agent, protecting dyes from being chemically reduced during high-temperature steaming and curing stages of printing and dyeing. atamanchemicals.comataman-chemicals.com This is particularly crucial for reactive and disperse dyes, where undesired reduction can lead to color changes and lower dye yields. ataman-chemicals.com By preventing the inactivation of the dye before it can bind to the fiber, it ensures brighter and more intense colors. ataman-chemicals.com

The compound is considered essential when using monochlorotriazine (Procion H type) dyes, which require steam setting. ataman-chemicals.com It is also recommended for use with dichlorotriazine (Procion MX type) and other reactive dyes when heat is applied. atamanchemicals.comataman-chemicals.com In processes like discharge printing on grounds dyed with direct cotton dyestuffs and during the mercerization of fabrics with colored threads, the addition of sodium 3-nitrobenzenesulfonate to the liquor prevents the dyestuff from being reduced by impurities. atamanchemicals.com

Substitution, Reduction, and Coupling Reactions Involving Sodium 3-Nitrobenzenesulfonate

The functional groups of sodium 3-nitrobenzenesulfonate allow it to undergo a variety of chemical reactions, making it a key intermediate in organic synthesis. riverlandtrading.com

Substitution: The compound can participate in substitution reactions. The sulfonate group, for example, can be substituted by other functional groups under specific reaction conditions. It is also capable of undergoing electrophilic substitution reactions. cymitquimica.com

Reduction: The nitro group is readily reduced to an amino group (-NH₂) under appropriate conditions, using reducing agents like hydrogen gas with a catalyst or iron. This reaction converts sodium 3-nitrobenzenesulfonate into sodium 3-aminobenzenesulfonate (B1227625) (metanilic acid), a crucial intermediate for producing dyes, pigments, and optical brighteners. jocpr.com Studies have explored optimizing this reduction using materials like iron mud, with findings indicating that factors such as pH, temperature, and the ratio of reactants significantly affect the yield of metanilic acid. jocpr.com

Coupling: As an intermediate, sodium 3-nitrobenzenesulfonate is a precursor in the synthesis of azo dyes. riverlandtrading.com After the reduction of its nitro group to an amino group, the resulting aromatic amine can be diazotized and then coupled with other aromatic compounds to form the complex structures characteristic of azo dyes. riverlandtrading.com

Kinetic and Mechanistic Studies

Investigating the kinetics and mechanisms of reactions involving sodium 3-nitrobenzenesulfonate provides insight into its behavior and helps optimize its applications.

The reaction between 3-nitrobenzenesulfonic acid (3-NBS) and ozone has been studied to understand its degradation in water treatment processes. The kinetics involve both a direct reaction with molecular ozone and an indirect reaction mediated by hydroxyl radicals. nih.gov The contribution of each pathway is highly dependent on the pH of the solution. nih.gov

At a low pH (pH 3), the direct reaction with ozone is dominant. nih.gov At a higher pH (pH 9), the indirect reaction pathway, involving highly reactive hydroxyl radicals formed from ozone decomposition, becomes much more significant. nih.gov The second-order kinetic constants for the direct reaction have been estimated. nih.gov

| Parameter | Value | Conditions |

|---|---|---|

| Second-Order Kinetic Constant (Direct Reaction) | ~22 M⁻¹s⁻¹ | - |

| Contribution of Indirect Reaction | 4% | pH 3 |

| Contribution of Indirect Reaction | 48% | pH 9 |

The ozonation process breaks down the aromatic ring, leading to the formation of smaller organic compounds such as maleic, fumaric, oxalic, and formic acids, along with sulfate (B86663) ions. nih.govresearchgate.net

The reduction of aromatic nitro compounds, such as sodium 3-nitrobenzenesulfonate, to anilines is a multi-step process. Mechanistic studies on the reductive functionalization of nitro compounds catalyzed by iron complexes suggest the involvement of short-lived intermediates. acs.org

The proposed mechanism involves the transfer of a hydride to the nitro compound, which is the rate-limiting step. acs.org This leads to the formation of a nitroso intermediate (Ar-N=O). acs.org This nitroso species is highly reactive and is further reduced to the corresponding aniline. acs.org While direct interception of the nitroso intermediate can be challenging due to its high reactivity, its presence is supported by kinetic data from related reactions. acs.org This mechanistic understanding is crucial for controlling the selectivity of the reduction and for developing new catalytic methods for producing functionalized anilines from nitroaromatic precursors. unimi.it

Solvolysis Reactions and Catalytic Effects (e.g., Oligo(4(5)-vinylimidazole))

Solvolysis, a reaction in which the solvent acts as the nucleophile, is a fundamental process in organic chemistry used to investigate reaction mechanisms and the stability of intermediates. While direct studies on the solvolysis of sodium 3-nitrobenzenesulfonate are not prevalent, research on structurally related compounds, such as sodium 4-acetoxy-3-nitrobenzenesulfonate, provides significant insights into the catalytic effects on such reactions. acs.orgacs.orgresearchgate.netdeepdyve.com

A notable investigation focused on the solvolysis of sodium 4-acetoxy-3-nitrobenzenesulfonate catalyzed by oligo(4(5)-vinylimidazole). acs.orgacs.orgresearchgate.net This study revealed that the oligomeric catalyst exhibited significantly higher catalytic activity compared to its monomeric analogue, imidazole (B134444). The rate of solvolysis was found to be dependent on the fraction of neutral imidazole groups on the polymer chain, reaching a maximum at approximately 75% neutral imidazole. acs.org This suggests a cooperative effect between the imidazole residues on the oligomer chain is responsible for the enhanced catalytic activity.

The mechanism of catalysis is believed to involve the imidazole groups acting as nucleophiles or general bases to facilitate the departure of the leaving group. The polymeric structure of the catalyst likely creates a microenvironment that favors the reaction, potentially through substrate binding and stabilization of the transition state.

The table below presents data from the study on the solvolysis of sodium 4-acetoxy-3-nitrobenzenesulfonate, highlighting the effect of the catalyst.

| Catalyst | Relative Rate | Observations |

| Imidazole | 1 | Monomeric catalyst, baseline activity. |

| Oligo(4(5)-vinylimidazole) | >1 (significantly higher) | Demonstrates enhanced catalytic activity due to polymeric effects. acs.org |

| Sterically Hindered Monomers | No catalytic activity | Indicates that steric accessibility of the catalytic site is crucial. acs.org |

These findings underscore the importance of macromolecular architecture in catalysis, where the cooperative interaction of catalytic groups along a polymer chain can lead to substantial rate enhancements compared to small molecule catalysts. The principles derived from the solvolysis of this related nitrobenzenesulfonate derivative offer a framework for understanding potential catalytic influences on the reactivity of sodium 3-nitrobenzenesulfonate itself.

Analytical Methodologies and Spectroscopic Characterization of Sodium 3 Nitrobenzenesulfonate

Application as a Reference Standard and Analytical Reagent

Sodium 3-nitrobenzenesulfonate serves as a reference standard and an analytical reagent in several chemical analysis techniques. riverlandtrading.com Its stability and well-defined chemical properties make it a suitable candidate for calibrating instruments and validating analytical methods, particularly in chromatography and spectroscopy. In these capacities, it is employed in both qualitative and quantitative analyses of organic compounds. riverlandtrading.com The compound is also utilized as a chemical reagent in various analytical procedures. atamanchemicals.com

Chromatographic and Spectroscopic Techniques for Detection and Analysis

Various chromatographic and spectroscopic methods are employed for the detection and analysis of Sodium 3-nitrobenzenesulfonate. High-performance liquid chromatography (HPLC), particularly reversed-phase (RP) HPLC, is a common technique for its separation and analysis. sielc.com For instance, 3-Nitrobenzenesulfonic acid, the acidic form of the salt, can be analyzed using a mobile phase consisting of acetonitrile, water, and an acid like phosphoric or formic acid. sielc.com

Spectroscopic techniques are also fundamental in its characterization. riverlandtrading.com Nuclear magnetic resonance (NMR) spectroscopy and Fourier-transform infrared spectroscopy (FTIR) are used to confirm its molecular structure and to study its interactions with other molecules, such as surfactants. researchgate.net Raman spectroscopy, in particular, has proven to be a powerful tool for investigating its behavior at interfaces. osti.govnih.gov

A study on the degradation of the azo dye amaranth (B1665344) utilized HPLC and electrospray ionization time-of-flight mass spectroscopy (ESI-TOF-MS) to analyze the degradation products, showcasing the application of these techniques in studies where Sodium 3-nitrobenzenesulfonate derivatives might be present. sigmaaldrich.comsigmaaldrich.com Furthermore, an ion-pair reversed-phase HPLC method coupled with mass spectrometry has been developed for the analysis of sulfonated compounds, which would be applicable to Sodium 3-nitrobenzenesulfonate. researchgate.net

Quantitative Confocal Raman Microscopy Studies of Ion-Interaction Retention

Quantitative confocal Raman microscopy has been instrumental in elucidating the mechanisms of ion-interaction chromatography, with Sodium 3-nitrobenzenesulfonate (referred to as nitrobenzenesulfonate or NBS⁻ in studies) often used as a model ionic solute. osti.govacs.org This technique allows for the quantification of surface concentrations of molecules on individual stationary-phase particles. researchgate.netacs.org

In one key study, the interactions between the cationic surfactant cetylpyridinium (B1207926) (CP⁺) and nitrobenzenesulfonate at a C18 stationary-phase interface were investigated. osti.govacs.org The research demonstrated that the preadsorption of the hydrophobic surfactant to the stationary phase is influenced by the ionic strength and the concentration of the organic modifier in the mobile phase. researchgate.netacs.org

The study also revealed that the presence of low concentrations of nitrobenzenesulfonate led to a greater adsorption of the cetylpyridinium ion at the hydrophobic interface. osti.govacs.org As the concentration of nitrobenzenesulfonate was increased, a 1:1 increase in the interfacial concentration of the cetylpyridinium ion was observed, providing strong evidence for the formation of ion pairs at the surface of the stationary phase. osti.govacs.org The Raman scattering spectrum distinctly shows the symmetric ring-breathing mode of the benzene (B151609) ring of NBS⁻ at 998 cm⁻¹ and the in-plane trigonal stretching mode of the pyridinium (B92312) head group of the surfactant at 1028 cm⁻¹, allowing for their simultaneous observation and quantification. osti.gov

Table 1: Key Findings from Confocal Raman Microscopy Studies

| Parameter Investigated | Observation | Implication |

| Effect of NBS⁻ on CP⁺ Adsorption | Increased CP⁺ adsorption in the presence of low NBS⁻ concentrations. | NBS⁻ facilitates the adsorption of the counter-ion surfactant. |

| Stoichiometry of Adsorption | 1:1 increase in interfacial concentrations of CP⁺ and NBS⁻ with increasing NBS⁻. | Strong evidence for the formation of ion pairs at the stationary-phase surface. |

| Spectral Resolution | Distinct Raman peaks for NBS⁻ (998 cm⁻¹) and CP⁺ (1028 cm⁻¹). | Allows for simultaneous quantification of both the analyte and the ion-interaction agent. |

Surface-Enhanced Raman Spectroscopy for Ionic Solute Detection

Surface-enhanced Raman spectroscopy (SERS) is another powerful technique where Sodium 3-nitrobenzenesulfonate has been used as a model analyte to develop new detection methodologies for ionic solutes. osti.gov The challenge in detecting water-soluble, ionized species with SERS lies in their weak interaction with typical hydrophobic SERS-active surfaces. osti.gov

To overcome this, a method based on the principles of ion-interaction chromatography has been applied. osti.gov This involves the addition of a charged surfactant to the solution, which adsorbs to a hydrophobically modified SERS-active surface. This adsorbed surfactant layer then attracts ionic solutes of the opposite charge to the surface, bringing them into the region of SERS enhancement. osti.gov

In a specific application, 3-nitrobenzenesulfonate (NBS⁻) was used as a model anionic solute with the cationic surfactant cetylpyridinium (CP⁺) on a 1-dodecanethiol-modified silver surface. osti.gov The SERS spectra allowed for the simultaneous determination of the interfacial populations of both the surfactant and the anionic solute. osti.gov The study investigated the effect of a supporting electrolyte (KCl) on the adsorption equilibria and how the retention of NBS⁻ at the surface depends on the concentration of CP⁺. osti.gov This approach expands the applicability of SERS to a wider range of ionic molecules. osti.gov

Purity Analysis by Titrimetric Methods

Titrimetric methods are standard procedures for determining the purity of chemical substances. For Sodium 3-nitrobenzenesulfonate, ion exchange titration is a specified method for purity analysis. tcichemicals.com This technique involves the exchange of the sodium ions for hydrogen ions using a cation exchange resin, followed by the titration of the resulting acid with a standard base. The purity is calculated from the amount of titrant consumed. Some commercial grades of Sodium 3-nitrobenzenesulfonate specify a purity of greater than 95.0% as determined by this method. tcichemicals.com

Theoretical and Computational Chemistry Investigations of Sodium 3 Nitrobenzenesulfonate

Quantum Chemical Studies on Reaction Mechanisms

Quantum chemical studies are instrumental in elucidating the complex reaction mechanisms involving sodium 3-nitrobenzenesulfonate. These computational approaches, such as those based on Density Functional Theory (DFT) and molecular orbital theory, provide a detailed picture of the electronic structure and how it governs the compound's reactivity.

One area of investigation has been the role of the nitro group (NO₂) as a substituent on the benzene (B151609) ring. Quantum chemical calculations using Kohn-Sham molecular orbital theory have been employed to understand the substituent effect of the nitro group on the electronic system of benzene. rsc.org This is crucial for explaining the regioselectivity in electrophilic aromatic substitution reactions. The analysis can reveal how the electron-withdrawing nature of the nitro group deactivates the aromatic ring and directs incoming electrophiles to the meta-position, which is consistent with the structure of 3-nitrobenzenesulfonate. The Voronoi deformation density analysis, for instance, can identify the orbitals involved in the C–N bond formation and explain the charge depletion at the ortho and para positions due to the NO₂ substituent. rsc.org

In the context of specific reactions, quantum chemical calculations have been proposed to elucidate plausible mechanisms. For example, in the synthesis of 1,3,5-trioxane (B122180) where sodium 3-nitrobenzenesulfonate is used, computational studies can help in understanding the catalytic role of the compound and the reaction pathway at a molecular level. Furthermore, mechanistic studies on the reduction of nitro compounds, a common reaction for this class of molecules, utilize quantum chemistry to investigate intermediates and transition states. targetmol.com

Molecular orbital computations have also been used to explore unusual reaction pathways, such as the carbon-sulfur (C-S) bond rupture in nitrobenzenesulfonates. These studies can help to distinguish between different possible mechanisms, for instance, a radical anion intermediate pathway versus a nucleophilic aromatic substitution. By calculating the energies of intermediates and transition states, a more favorable reaction pathway can be determined.

A summary of computational methods used in studying reaction mechanisms of related nitroaromatic compounds is presented below:

| Computational Method | Application in Reaction Mechanism Studies | Reference |

| Kohn-Sham Molecular Orbital Theory | Explaining the directing effects of the nitro group in electrophilic aromatic substitution. | rsc.org |

| Density Functional Theory (DFT) | Simulating geometric and thermodynamic parameters of reactions; investigating adsorption and sensitivity of surfaces towards nitroaromatic compounds. | |

| Voronoi Deformation Density Analysis | Analyzing charge rearrangements in the molecule due to substituents. | rsc.org |

| Molecular Orbital Computations | Differentiating between potential reaction pathways, such as radical vs. nucleophilic substitution mechanisms. |

Molecular Modeling and Property Prediction

Molecular modeling encompasses a range of computational techniques used to represent and predict the behavior and properties of molecules. For sodium 3-nitrobenzenesulfonate, these models are valuable for predicting its physicochemical and electronic properties, which are important for its industrial applications.

Computational tools and databases like PubChem provide a host of predicted molecular properties based on its structure. nih.govguidechem.com These properties are calculated using various computational models and are essential for understanding the compound's behavior in different environments.

Computed Molecular Properties of Sodium 3-nitrobenzenesulfonate

| Property | Predicted Value | Source |

|---|---|---|

| Molecular Weight | 225.16 g/mol | nih.gov |

| Monoisotopic Mass | 224.97078768 Da | guidechem.com |

| Topological Polar Surface Area | 111 Ų | guidechem.com |

| Hydrogen Bond Acceptor Count | 5 | guidechem.com |

| Complexity | 274 | guidechem.com |

| Covalently-Bonded Unit Count | 2 | guidechem.com |

This table is interactive. Click on the headers to sort.

Quantitative Structure-Activity Relationship (QSAR) models represent another powerful tool in molecular modeling. While specific QSAR models for sodium 3-nitrobenzenesulfonate are not extensively documented in publicly available literature, the methodology has been successfully applied to related benzenesulfonamide (B165840) derivatives. chemijournal.comresearchgate.net QSAR models correlate the structural or property descriptors of a series of compounds with their biological activity or a particular property. For a compound like sodium 3-nitrobenzenesulfonate, a QSAR model could be developed to predict properties such as its solubility, toxicity, or its efficacy as a corrosion inhibitor based on a set of calculated molecular descriptors. guidechem.com The development of such a model would involve compiling a dataset of related compounds with known properties, calculating a variety of molecular descriptors, and then using statistical methods to build a predictive model.

Thermodynamic and Kinetic Modeling of Chemical Systems

Thermodynamic and kinetic modeling provides a quantitative understanding of the feasibility and rate of chemical reactions involving sodium 3-nitrobenzenesulfonate. While specific, detailed thermodynamic and kinetic models for reactions of this compound are not widely published, the general principles of these modeling techniques can be applied to its known chemical transformations.

Thermodynamic modeling can be used to predict the equilibrium constant and the heat of reaction for processes such as the sulfonation of nitrobenzene (B124822) to form 3-nitrobenzenesulfonic acid. google.com By calculating the Gibbs free energy change (ΔG) of the reaction, it is possible to determine whether the reaction is spontaneous under given conditions of temperature and pressure.

Kinetic modeling, on the other hand, focuses on the rate of reaction. For the synthesis of sodium 3-nitrobenzenesulfonate, kinetic models could be developed to understand how the reaction rate is influenced by factors such as temperature, reactant concentrations, and the presence of a catalyst. google.com These models are often based on the Arrhenius equation and can be used to determine key kinetic parameters.

The table below outlines the types of parameters that would be determined in a thermodynamic and kinetic modeling study of a reaction involving sodium 3-nitrobenzenesulfonate.

| Modeling Type | Key Parameters Determined | Application |

| Thermodynamic Modeling | Enthalpy of Reaction (ΔH), Entropy of Reaction (ΔS), Gibbs Free Energy of Reaction (ΔG), Equilibrium Constant (K) | Predicting reaction spontaneity and product yield at equilibrium. |

| Kinetic Modeling | Rate Constant (k), Activation Energy (Ea), Pre-exponential Factor (A) | Optimizing reaction conditions (temperature, pressure, catalyst) to maximize reaction rate and efficiency. |

Such modeling is crucial for the industrial production of sodium 3-nitrobenzenesulfonate, as it allows for the optimization of reaction conditions to maximize yield and minimize by-product formation, leading to more efficient and cost-effective manufacturing processes. google.com

Environmental Fate and Ecotoxicological Research of Sodium 3 Nitrobenzenesulfonate

Biodegradation Studies in Aqueous Systems

The biodegradation of Sodium 3-nitrobenzenesulfonate in aquatic environments is a key factor in determining its environmental persistence. Studies have shown that this compound can be effectively removed from water. According to research utilizing the OECD 302B test method, which assesses inherent biodegradability, Sodium 3-nitrobenzenesulfonate demonstrates a high degree of elimination from water, exceeding 90% scbt.com. This finding leads to the evaluation that the substance is "Easily eliminated from water" scbt.com. The primary mechanism for the breakdown of nitroaromatic compounds like Sodium 3-nitrobenzenesulfonate in anaerobic (oxygen-free) conditions involves the reduction of the nitro group to an amino group, a process often initiated by microbial nitroreductases mdpi.comslideshare.netresearchgate.net. Aerobic bacteria are also capable of degrading mono- and dinitroaromatic compounds, often utilizing them as sources of carbon, nitrogen, and energy for growth slideshare.netresearchgate.net.

| Biodegradation Assessment Data | |

| Test Method | OECD 302B; ISO 9888; 88/302/EEC, part C scbt.com |

| Method of Analysis | COD reduction scbt.com |

| Degree of Elimination | > 90% scbt.com |

| Evaluation | Easily eliminated from water scbt.com |

Bioaccumulation Potential Assessment

Bioaccumulation refers to the accumulation of a substance in an organism from the surrounding environment. The potential for Sodium 3-nitrobenzenesulfonate to bioaccumulate is considered low. This assessment is primarily based on its n-octanol/water partition coefficient (log Pow), a key indicator of a chemical's likelihood to accumulate in the fatty tissues of organisms scbt.com. The log Pow for Sodium 3-nitrobenzenesulfonate has been reported as -2.61, indicating high water solubility and a low affinity for fatty tissues fishersci.com. Consequently, accumulation in organisms is not expected scbt.com. Further assessments have concluded that the substance is not considered to be persistent, bioaccumulative, and toxic (PBT) fishersci.co.ukcdhfinechemical.com. While some sulfonated aromatic compounds can be resistant to biodegradation and may accumulate, the specific properties of Sodium 3-nitrobenzenesulfonate suggest a minimal risk for bioaccumulation nih.govnih.gov.

| Bioaccumulation Potential Data | |

| n-Octanol/Water Partition Coefficient (log Pow) | -2.61 fishersci.com |

| Evaluation | Accumulation in organisms is not to be expected scbt.com. |

| PBT Classification | Substance is not considered persistent, bioaccumulative and toxic (PBT) fishersci.co.ukcdhfinechemical.com. |

Aquatic Ecotoxicity Research (e.g., Fish and Algae)

Ecotoxicity studies are essential for understanding the potential harm a chemical can cause to aquatic ecosystems. Research on Sodium 3-nitrobenzenesulfonate has provided data on its acute toxicity to various aquatic organisms, including fish, invertebrates, and algae. The results indicate that the compound has a relatively low level of acute toxicity to the species tested. For instance, the 96-hour lethal concentration (LC50) for the golden orfe (a species of fish) was found to be greater than 100 mg/L scbt.com. Similarly, the 48-hour median effective concentration (EC50) for the aquatic invertebrate Daphnia magna was also determined to be greater than 100 mg/L scbt.com. Studies on freshwater algae (Desmodesmus subspicatus) showed a 72-hour EC50 of greater than 500 mg/L fishersci.comfishersci.co.uk.

Environmental Persistence and Transport Studies

The persistence and transport of a chemical in the environment determine its potential for widespread distribution and long-term exposure. Sodium 3-nitrobenzenesulfonate is characterized by high mobility in soil and water, primarily due to its high water solubility scbt.comfishersci.com. This high solubility suggests that the compound is likely to be mobile in the environment fishersci.com. However, there are conflicting reports regarding its persistence. One source indicates a high persistence in water and soil, but low persistence in air scbt.com. Conversely, another source suggests that persistence is unlikely fishersci.com. This discrepancy may reflect different assessment criteria or environmental conditions. Its high water solubility (200 g/L at 20°C) facilitates its transport in aqueous systems, but its susceptibility to biodegradation suggests it may not persist for long periods under favorable conditions scbt.comfishersci.co.uk.

| Environmental Persistence and Mobility | |

| Water/Soil Persistence | High scbt.com / Unlikely fishersci.com |

| Air Persistence | Low scbt.com |

| Mobility | High scbt.comfishersci.com |

| Reason for Mobility | High water solubility fishersci.com |

Solubility and Phase Equilibria Studies of Sodium 3 Nitrobenzenesulfonate Systems

Equilibrium Solubility in Binary Solvent Systems (e.g., NaCl + H2O, Na2SO4 + H2O, C2H5OH + H2O)

The solubility of sodium 3-nitrobenzenesulfonate has been investigated in different binary solvent mixtures, including aqueous solutions of sodium chloride (NaCl) and sodium sulfate (B86663) (Na2SO4), as well as ethanol-water (C2H5OH + H2O) mixtures. These studies are crucial for developing effective crystallization processes.

Measurements of the solubility of sodium 3-nitrobenzenesulfonate were conducted at temperatures ranging from 273.15 K to 323.15 K. The presence of electrolytes like NaCl and Na2SO4 in aqueous solutions generally leads to a decrease in the solubility of sodium 3-nitrobenzenesulfonate, a phenomenon known as the "salting-out" effect. Conversely, in ethanol-water mixtures, the solubility is influenced by the changing polarity of the solvent. The experimental solubility data in these systems were successfully correlated using a modified Apelblat equation.

Below are tables representing the mole fraction solubility (x) of sodium 3-nitrobenzenesulfonate in aqueous solutions of NaCl and Na2SO4 at various temperatures and molalities (m) of the salt.

Table 1: Mole Fraction Solubility (10³x) of Sodium 3-Nitrobenzenesulfonate in NaCl + H₂O Systems

| Temperature (K) | m(NaCl) = 0.41 mol·kg⁻¹ | m(NaCl) = 0.84 mol·kg⁻¹ | m(NaCl) = 1.28 mol·kg⁻¹ |

|---|---|---|---|

| 273.15 | 19.71 | 15.42 | 12.41 |

| 283.15 | 24.72 | 19.74 | 15.83 |

| 293.15 | 30.31 | 24.31 | 19.82 |

| 303.15 | 36.83 | 29.53 | 24.35 |

| 313.15 | 44.12 | 35.74 | 29.42 |

| 323.15 | 52.33 | 42.61 | 35.23 |

Table 2: Mole Fraction Solubility (10³x) of Sodium 3-Nitrobenzenesulfonate in Na₂SO₄ + H₂O Systems

| Temperature (K) | m(Na₂SO₄) = 0.21 mol·kg⁻¹ | m(Na₂SO₄) = 0.43 mol·kg⁻¹ | m(Na₂SO₄) = 0.65 mol·kg⁻¹ |

|---|---|---|---|

| 273.15 | 19.12 | 13.81 | 10.43 |

| 283.15 | 24.13 | 17.62 | 13.31 |

| 293.15 | 29.74 | 22.04 | 16.63 |

| 303.15 | 36.11 | 27.12 | 20.52 |

| 313.15 | 43.43 | 32.83 | 25.01 |

| 323.15 | 51.52 | 39.41 | 30.23 |

Ternary System Phase Equilibria (e.g., Sodium 3-Nitrobenzenesulfonate + Sodium 4-Nitrobenzenesulfonate + Water)

The separation of isomers is a common challenge in the chemical industry. The study of the ternary system containing sodium 3-nitrobenzenesulfonate, its isomer sodium 4-nitrobenzenesulfonate, and water provides the fundamental data needed for designing separation processes like fractional crystallization.

The solid-liquid phase equilibria for the sodium 3-nitrobenzenesulfonate + sodium 4-nitrobenzenesulfonate + water system have been determined at various temperatures (283.15 K, 303.15 K, and 323.15 K). Phase diagrams constructed from solubility data reveal the regions of stability for the pure solid phases of each isomer. At 283.15 K and 303.15 K, the solid phases in equilibrium with the saturated solutions are the pure forms of sodium 3-nitrobenzenesulfonate and sodium 4-nitrobenzenesulfonate.

Interestingly, at 323.15 K, in addition to the two pure solids, an adduct or double salt, formed between sodium 3-nitrobenzenesulfonate and sodium 4-nitrobenzenesulfonate in a 1:1 molar ratio, was observed. The formation of this adduct is a critical consideration for the separation process at this temperature. The solid phases formed were confirmed using Schreinemaker's wet residue method.

The table below presents the solubility data for the ternary system at 303.15 K, showing the mass fraction percentages of sodium 3-nitrobenzenesulfonate (w1) and sodium 4-nitrobenzenesulfonate (w2) in the saturated liquid phase.

Table 3: Solid-Liquid Equilibrium Data for the Ternary System at 303.15 K

| w1 (%) | w2 (%) | Solid Phase |

|---|---|---|

| 24.85 | 0.00 | SN3 |

| 22.15 | 2.98 | SN3 |

| 19.65 | 5.84 | SN3 |

| 17.31 | 8.62 | SN3 |

| 15.08 | 11.45 | SN3 + SN4 |

| 12.21 | 11.12 | SN4 |

| 8.89 | 10.74 | SN4 |

| 5.82 | 10.41 | SN4 |

| 2.86 | 10.02 | SN4 |

| 0.00 | 9.65 | SN4 |

SN3: Sodium 3-nitrobenzenesulfonate; SN4: Sodium 4-nitrobenzenesulfonate

Micellar and Thermophysical Studies with Surfactants

Sodium 3-nitrobenzenesulfonate can act as a hydrotrope, a compound that enhances the solubility of sparingly soluble substances in water. Its interaction with surfactants is of interest for various industrial formulations.

Studies on the micellization properties of the anionic surfactant sodium dodecyl sulfate (SDS) in the presence of sodium 3-nitrobenzenesulfonate (referred to as NBS in the study) have been conducted. The critical micelle concentration (CMC), which is the concentration at which surfactant molecules begin to form micelles, was measured using conductivity. The results showed that in these mixed systems, the CMC value decreases as the concentration of sodium 3-nitrobenzenesulfonate increases. This indicates a synergistic interaction between the surfactant and the hydrotrope, leading to more favorable conditions for micelle formation.

The thermodynamic parameters of micellization, such as the Gibbs free energy (ΔG°mic), enthalpy (ΔH°mic), and entropy (ΔS°mic), were evaluated. The negative values of ΔG°mic indicated the spontaneity of the micellization process in the mixed system.

Thermophysical properties, including density and dynamic viscosity, of the mixed surfactant-hydrotrope systems were also examined as a function of temperature. These studies found that both density and dynamic viscosity decrease with an increase in the system's temperature. Spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Fourier Transform Infrared Spectroscopy (FTIR) have been used to confirm the non-covalent interactions between the surfactant and the hydrotrope.

Emerging Research Directions and Future Perspectives for Sodium 3 Nitrobenzenesulfonate

Development of Novel Pharmaceutical and Agrochemical Intermediates

Sodium 3-nitrobenzenesulfonate serves as a crucial building block in the synthesis of complex organic molecules for the pharmaceutical and agrochemical industries. Its established role as a synthetic intermediate is expanding as researchers devise new pathways to create novel active ingredients.

Pharmaceutical Synthesis: The compound is a key precursor in the synthesis of quinoline (B57606) derivatives, a class of heterocyclic compounds with a broad range of pharmacological activities. Furthermore, it is instrumental in producing azetidinyl ketolides, which are being investigated for the treatment of multidrug-resistant respiratory tract infections. Research in drug discovery continues to leverage Sodium 3-nitrobenzenesulfonate for creating sophisticated molecular architectures, highlighting its importance in developing new therapeutic agents.

Agrochemical Synthesis: In the agrochemical sector, it is utilized as an intermediate for various pesticides. The reactivity of the nitro and sulfonate groups allows for diverse chemical modifications, leading to the development of next-generation herbicides, fungicides, and insecticides. The future in this area lies in synthesizing more selective and environmentally benign crop protection agents.

Table 1: Selected Pharmaceutical and Agrochemical Intermediates Synthesized from Sodium 3-Nitrobenzenesulfonate

| Intermediate Class | Specific Compound Example | Therapeutic/Application Area |

| Quinolines | Substituted Quinoline Derivatives | Antimalarial, Antibacterial, Anticancer |

| Azetidinyl Ketolides | Cethromycin | Antibiotic (Respiratory Infections) |

| Vanillin Derivatives | Ethyl Vanillin | Flavoring Agent (Pharmaceutical formulations) |

| Pesticide Precursors | Nitroaniline Derivatives | Herbicides, Fungicides |

Exploration in Advanced Catalysis and Reaction Tuning

The unique chemical properties of Sodium 3-nitrobenzenesulfonate make it a subject of interest in the field of catalysis and reaction optimization. Its application extends beyond that of a simple reactant to a role where it actively influences reaction pathways and outcomes.

Catalyst in Dehydration and Polymerization: Research has noted its use as an effective catalyst for dehydration reactions and in the solidification of resins. In these roles, it facilitates the removal of water and promotes the formation of polymer chains, which is critical in the manufacturing of plastics and other synthetic materials.

Mild Oxidizing Agent: The compound functions as a mild oxidizing agent, a property that is particularly valuable in textile dyeing and printing processes. It prevents the unwanted reduction of certain dyes, thereby protecting the desired color and ensuring the quality of the final product. This ability to "tune" the redox environment of a reaction is a key area of exploration for controlling selectivity in complex chemical syntheses.

Anti-Reducing Agent: In various industrial applications, it is known as an anti-reducing agent or a "resist salt". For instance, in discharge printing on fabrics, it prevents the chemical reducing agents from destroying the color in areas that are not part of the design.

Future research is aimed at expanding its catalytic applications, potentially in combination with metal catalysts or in novel solvent systems to achieve higher efficiency and selectivity in organic transformations.

Green Chemistry Applications and Process Intensification

In line with the growing emphasis on sustainable manufacturing, significant research has focused on the greener production and application of Sodium 3-nitrobenzenesulfonate.

Greener Synthesis Routes: Traditional sulfonation processes often involve harsh conditions and generate significant waste. A key development is the use of a sodium tungstate (B81510) catalyst for the sulfonation of nitrobenzene (B124822) to produce Sodium 3-nitrobenzenesulfonate. This catalytic method greatly reduces the formation of byproducts, such as 3,3'-dinitrophenyl sulphone, and eliminates residual sulfuric acid, leading to a cleaner production process with minimal waste.

Process Intensification with Microreactors: The use of microreactors represents a major step in the process intensification for the synthesis of this compound. Sulfonation of nitrobenzene is a highly exothermic reaction that can be difficult to control in conventional batch reactors. Research has demonstrated that conducting this reaction in a microreactor allows for superior heat and mass transfer. This precise control leads to a significant reduction in reaction time, higher yields, and fewer impurities under solvent-free conditions. This approach not only improves efficiency but also enhances the inherent safety of the process.

Future work in this domain will likely focus on integrating these green principles into larger-scale production and exploring the use of bio-based raw materials and renewable energy sources to further minimize the environmental footprint.

Table 2: Comparison of Synthesis Methods for Sodium 3-Nitrobenzenesulfonate

| Parameter | Conventional Oleum (B3057394) Sulfonation | Catalytic Sulfonation (Patent CN106674062A) | Microreactor Synthesis |

| Reagents | Nitrobenzene, Oleum/SO₃ | Nitrobenzene, SO₃, Sodium Tungstate Catalyst | Nitrobenzene, SO₃ |

| Key Advantage | Established Technology | Reduced byproducts, No acid waste | Enhanced safety, High yield, Fast reaction |

| Environmental Impact | High (Significant acid waste) | Low ("Cleaner Production") | Very Low (Solvent-free, high efficiency) |

| Process Control | Difficult (Highly exothermic) | Moderate | Excellent (Superior heat/mass transfer) |

Interdisciplinary Research Opportunities in Materials Science and Biotechnology

The functional groups on Sodium 3-nitrobenzenesulfonate provide a platform for creating novel materials and for potential, though less explored, applications in biotechnology.

Materials Science: A promising area of research is its use in creating advanced protective coatings for metals. Studies have shown that Sodium 3-nitrobenzenesulfonate acts as an effective accelerator in phosphating solutions. Its addition to the treatment bath promotes the formation of a uniform, fine crystalline phosphate (B84403) layer on steel surfaces. This coating significantly enhances corrosion resistance. This application opens up new possibilities for developing advanced anti-corrosion treatments for automotive, construction, and marine industries. Furthermore, its role as a fundamental material in electroplating continues to be relevant, with research focusing on its use as an additive to improve the quality and performance of plated metal layers.

Biotechnology: While Sodium 3-nitrobenzenesulfonate is listed by some suppliers as a biochemical for research in areas like proteomics, specific, well-documented applications in biotechnology are still an emerging field. Its chemical structure could theoretically lend itself to use as a molecular probe or for modifying biological macromolecules. However, current published research does not extensively cover these applications, indicating that this is a nascent area with significant potential for future interdisciplinary investigation. The exploration of its interactions with enzymes or its utility in biocatalysis could unveil novel biotechnological functions.

Q & A

Basic Research Questions

Q. What are the critical physicochemical properties of Sodium 3-nitrobenzenesulfonate that influence experimental design?

- Key Properties :

- Solubility : 200 g/L in water at 20°C (pH 7–9) .

- Stability : Hygroscopic; store below +30°C to avoid decomposition. Incompatible with strong oxidizers .

- Purity : Commercial grades typically ≥98.5% with ≤0.25% sulfate and ≤0.05% iron impurities .

- Methodological Guidance : Pre-dry samples if hygroscopicity affects reaction yields. Validate purity via HPLC or titration before use in sensitive syntheses.

Q. How should Sodium 3-nitrobenzenesulfonate be safely handled in laboratory settings?

- Safety Protocols :

- Use PPE (gloves, goggles, lab coats) to avoid skin/eye contact .

- Store separately from oxidizing agents in a ventilated, dry area .

- Dispose of waste via certified hazardous waste management services to prevent environmental contamination .

Advanced Research Questions

Q. What analytical methods are recommended for characterizing Sodium 3-nitrobenzenesulfonate in complex reaction mixtures?

- Techniques :

- UV-Vis Spectroscopy : Detect nitro-group absorption at 260–280 nm .

- Ion Chromatography : Quantify sulfonate and sulfate impurities .

- Mass Spectrometry : Confirm molecular ion peaks at m/z 225.15 (C6H4NNaO5S) .

Q. How can researchers optimize synthetic routes involving Sodium 3-nitrobenzenesulfonate as a sulfonating agent?

- Reaction Design :

- Use polar aprotic solvents (e.g., DMF) to enhance reactivity in nucleophilic substitutions .

- Monitor reaction progress via TLC (Rf ~0.3 in 3:1 ethyl acetate/hexane) .

Q. What strategies mitigate discrepancies in reported solubility and stability data for Sodium 3-nitrobenzenesulfonate?

- Root Causes : Variability arises from hygroscopicity, impurity profiles, and measurement conditions (e.g., temperature, pH) .

- Resolution :

- Replicate experiments under controlled humidity (≤40% RH).

- Use standardized buffers (pH 7–9) for solubility tests .

- Cross-validate data with peer-reviewed sources, excluding non-academic platforms like BenchChem .

Q. How does the nitro group in Sodium 3-nitrobenzenesulfonate influence its reactivity in catalytic systems?

- Mechanistic Insights :

- The electron-withdrawing nitro group enhances electrophilicity at the sulfonate moiety, facilitating nucleophilic attacks .

- In Pd-catalyzed couplings, it acts as a directing group but may require stabilization via chelating ligands .

- Experimental Validation : Compare kinetic data with non-nitro analogs (e.g., sodium benzenesulfonate) to isolate electronic effects.

Methodological Frameworks

Q. What statistical approaches are recommended for analyzing contradictory datasets in studies involving Sodium 3-nitrobenzenesulfonate?

- Guidelines :

- Apply multivariate regression to account for variables like impurity levels and storage conditions .

- Use hypothesis testing (e.g., ANOVA) to assess significance of observed discrepancies .

- Documentation : Archive raw data (e.g., chromatograms, spectra) to enable independent verification .

Q. How should researchers design experiments to evaluate the environmental impact of Sodium 3-nitrobenzenesulfonate?

- Ecotoxicity Protocols :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.